rac Hydroxyethyl Norfenfluramine Hydrochloride
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Overview
Description
rac Hydroxyethyl Norfenfluramine Hydrochloride is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Hydroxyethyl Norfenfluramine Hydrochloride typically involves multiple steps. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol . This intermediate can then be further reacted with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac Hydroxyethyl Norfenfluramine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac Hydroxyethyl Norfenfluramine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Mechanism of Action
The mechanism of action of rac Hydroxyethyl Norfenfluramine Hydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac Hydroxyethyl Norfenfluramine Hydrochloride include:
- 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
- m-(Trifluoromethyl)benzyl methyl ketone
- m-Trifluoromethylphenylacetone
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes both an amino group and a hydroxyl group
Properties
CAS No. |
54779-69-0 |
---|---|
Molecular Formula |
C12H17ClF3NO |
Molecular Weight |
283.72 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C12H16F3NO.ClH/c1-9(16-5-6-17)7-10-3-2-4-11(8-10)12(13,14)15;/h2-4,8-9,16-17H,5-7H2,1H3;1H |
InChI Key |
YPKCUTWJTVISRH-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl |
Origin of Product |
United States |
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